1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea
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Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea is a synthetic organic compound that features a benzodioxin ring and a pyrimidinyl urea moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Pyrimidinyl Urea: The pyrimidinyl urea moiety can be synthesized by reacting pyrimidine derivatives with isocyanates or carbamates under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the pyrimidinyl urea moiety, potentially leading to the formation of amines.
Substitution: Both the benzodioxin and pyrimidinyl rings can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Conditions vary depending on the substituents, but typical reagents include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including as potential drugs for various diseases.
Industry: Used in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(dimethylamino)pyrimidin-5-yl]amine: Similar structure but with an amine group instead of a urea moiety.
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(dimethylamino)pyrimidin-5-yl]carbamate: Contains a carbamate group instead of a urea moiety.
Uniqueness
The uniqueness of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-20(2)14-16-8-11(9-17-14)19-15(21)18-10-3-4-12-13(7-10)23-6-5-22-12/h3-4,7-9H,5-6H2,1-2H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLHBALUNHMYOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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